Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate is an organic compound with a complex structure that includes a chlorinated aromatic ring and a hydroxyethanimidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate typically involves the reaction of 2-chlorobenzaldehyde with ethyl hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the imidate group. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidate group can be reduced to form an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-chlorophenyl)-2-oxoethanimidate.
Reduction: Formation of ethyl 2-(2-chlorophenyl)-2-aminoethanimidate.
Substitution: Formation of derivatives with various substituents on the aromatic ring.
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-bromophenyl)-2-hydroxyethanimidate
- Ethyl 2-(2-fluorophenyl)-2-hydroxyethanimidate
- Ethyl 2-(2-methylphenyl)-2-hydroxyethanimidate
Uniqueness
Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and may also affect the compound’s interaction with biological targets.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(12)9(13)7-5-3-4-6-8(7)11/h3-6,9,12-13H,2H2,1H3 |
InChI Key |
BMEBLMVVWQKBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.